molecular formula C15H16N2O4S B12186726 Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]-

Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]-

Cat. No.: B12186726
M. Wt: 320.4 g/mol
InChI Key: CTJQJIGVFLPDAU-UHFFFAOYSA-N
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Description

Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- is a complex organic compound that features both acetamide and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- typically involves the reaction of 4-methoxyaniline with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or acetamides.

Scientific Research Applications

Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-aminophenyl)-2-[(phenylsulfonyl)amino]-
  • Acetamide, N-(4-methoxyphenyl)-2-[(methylsulfonyl)amino]-
  • Acetamide, N-(4-methoxyphenyl)-2-[(ethylsulfonyl)amino]-

Uniqueness

Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H16N2O4S/c1-21-13-9-7-12(8-10-13)17-15(18)11-16-22(19,20)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,17,18)

InChI Key

CTJQJIGVFLPDAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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